1-(2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione
Description
1-(2-Phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione is a synthetic compound featuring a 1,2-diketone (ethane-1,2-dione) backbone linked to a 2-phenylindole moiety and a piperidinyl group. This structure is derived from the ring-opening reaction of isatin derivatives with piperidine in 80% aqueous methanol, as described in multiple studies . The reaction mechanism involves nucleophilic attack at the C-2 position of isatin, followed by cleavage of the amide bond and formation of the open-chain diketone . The compound is of interest in pharmaceutical research, particularly as an intermediate in drug design .
Key structural features include:
- Indole core: The 2-phenyl substitution on the indole ring enhances aromatic interactions.
- Piperidine group: A six-membered nitrogen-containing ring, contributing to basicity and solubility.
- 1,2-Diketone: Electrophilic carbonyl groups enable further functionalization.
Commercial availability is confirmed by suppliers like CymitQuimica, with purity levels up to 95% .
Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenyl-1H-indol-3-yl)-2-piperidin-1-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20(21(25)23-13-7-2-8-14-23)18-16-11-5-6-12-17(16)22-19(18)15-9-3-1-4-10-15/h1,3-6,9-12,22H,2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZLFDCJSLGJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Indole Core: Starting with a phenylhydrazine and an appropriate ketone to form the indole core through Fischer indole synthesis.
Substitution Reaction: Introducing the piperidine group via a substitution reaction.
Formation of the Dione: Oxidation of the intermediate to form the final dione structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using specific catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques like crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form different oxidation states.
Reduction: Can be reduced to form different reduced forms.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Research indicates that this compound may exhibit significant biological activities, including:
1. Anticancer Properties
Studies have shown that indole derivatives can inhibit cancer cell proliferation. The presence of the piperidine group may enhance this effect by improving bioavailability and interaction with cellular targets.
2. Neuropharmacological Effects
Compounds containing indole and piperidine structures are frequently investigated for their neuroprotective effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
3. Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial properties. This compound's structure may contribute to its effectiveness against various pathogens, making it a candidate for further investigation in the development of new antibiotics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined a series of indole derivatives, including similar compounds to 1-(2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione. The results indicated that these compounds could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study 2: Neuroprotective Effects
In a study on neurodegenerative diseases, researchers tested the neuroprotective effects of indole-based compounds on neuronal cell cultures exposed to oxidative stress. The findings suggested significant protection against cell death, implicating the potential use of this compound in treating conditions like Alzheimer's disease.
Case Study 3: Antimicrobial Testing
A recent investigation into the antimicrobial properties of various indole derivatives highlighted the effectiveness of compounds structurally similar to this compound against Gram-positive and Gram-negative bacteria. These results support further exploration into its use as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Journal of Medicinal Chemistry |
| Neuroprotective | Protection against oxidative stress | Neurodegenerative Research |
| Antimicrobial | Effective against various pathogens | Antimicrobial Agents Journal |
Mechanism of Action
The mechanism of action of 1-(2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting specific biochemical pathways within cells.
Comparison with Similar Compounds
Variation in Amine Substituents
Compounds with alternative nitrogen-containing rings demonstrate distinct physicochemical and synthetic properties:
*Yields and melting points vary based on substituents (e.g., 3g in has 48% yield and m.p. 190°C).
Key Observations :
- Piperidine vs. Pyrrolidine : The five-membered pyrrolidine ring (smaller and more strained) may reduce solubility compared to piperidine.
Variation in Aryl/Indole Substituents
Substituents on the indole or phenyl rings influence electronic properties and reactivity:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, Br) : Increase electrophilicity of the diketone, aiding nucleophilic reactions.
Complex Derivatives and Hybrid Structures
Advanced derivatives incorporate additional functional groups or fused rings:
Key Observations :
Biological Activity
The compound 1-(2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione (CAS: 102318-27-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that combines an indole moiety with a piperidine ring, suggesting possible interactions with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its potential therapeutic applications.
- Molecular Formula : C21H20N2O
- Molecular Weight : 332.403 g/mol
- Chemical Structure : The compound consists of an indole ring attached to a piperidine ring through an ethane dione linkage, contributing to its unique reactivity and biological profile.
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes and modulation of signaling pathways. The exact mechanism is still under investigation, but preliminary studies suggest:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes, which could be relevant for drug development .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. It has been shown to induce cytotoxicity in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MKN-45 (gastric cancer) | 15.6 | Significant reduction in cell viability |
| A549 (lung cancer) | 20.3 | Induction of apoptosis |
| HeLa (cervical cancer) | 18.9 | Cell cycle arrest |
These findings suggest that this compound may have promising applications in oncology .
Antimicrobial Activity
In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition of bacterial growth |
| Escherichia coli | 64 µg/mL | Moderate antibacterial effect |
This antimicrobial potential positions the compound as a candidate for further development in treating infections .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in MKN-45 gastric adenocarcinoma cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .
Case Study 2: Antimicrobial Screening
In another investigation, the compound was screened against several bacterial strains. The results demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Q & A
What are the optimal synthetic strategies for preparing this compound, and how can reaction conditions be tailored to maximize yield?
Efficient synthesis involves iron-catalyzed acylation of indole derivatives. For example, FeCl₃-catalyzed reactions with aryl ketones yield analogous 3-acylated indoles (e.g., 1-(4-chlorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione) with yields up to 83% under optimized temperatures (80°C) and solvent systems (DMSO/EtOH) . Piperidine incorporation may use nucleophilic substitution in aqueous methanol at 25°C, as demonstrated for structurally related 1-(2’-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-diones .
How can spectroscopic techniques confirm the structural integrity of this compound?
1H NMR : Indole NH protons appear as broad singlets (~δ 12.40 ppm), while aromatic protons resonate between δ 7.2–8.2 ppm. Piperidine protons show multiplet signals near δ 3.0–3.5 ppm .
13C NMR : Carbonyl carbons (C=O) are observed at δ 189–194 ppm, and indole C3 carbons at ~δ 113 ppm .
IR Spectroscopy : Strong carbonyl stretches (~1700 cm⁻¹) confirm diketone formation. Elemental analysis and high-resolution mass spectrometry validate molecular composition .
What structural modifications enhance biological activity, and what SAR trends exist?
- Indole modifications : Electron-withdrawing groups (e.g., Cl, F) at the phenyl ring’s 4-position improve binding in NMDA receptor ligands .
- Piperidine substitutions : Bulky groups (e.g., benzoylpiperazine) enhance HIV-1 attachment inhibition in analogs like BMS-626529 by stabilizing coplanar conformations .
- Diketone rigidity : Conformational restriction via fused rings (e.g., pyrrolopyridines) boosts antiviral potency .
What in vitro models are suitable for evaluating anticancer potential?
MTT assays against Hela, A-549, and ECA-109 cell lines are standard. Derivatives with diarylmethylpiperazine substituents exhibit IC₅₀ values of 5–50 µM, indicating moderate-to-potent activity . Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) can further elucidate mechanisms.
How can conflicting biological activity data be resolved?
Discrepancies may arise from assay conditions (e.g., serum protein interference) or substituent stereochemistry. For example, BMS-626529 analogs with triazole groups showed 10-fold higher potency in pseudotype infectivity assays due to optimized substituent orientation . Standardized protocols (e.g., fixed serum concentrations) and crystallographic validation of binding modes are recommended .
What methodologies assess pharmacokinetic properties?
- In vivo rodent studies : Measure clearance, half-life, and bioavailability. BMS-626529 analogs demonstrated low human clearance predictions via allometric scaling .
- Microsomal stability assays : Use liver microsomes to estimate metabolic stability.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free drug fractions .
How do solubility challenges impact experimental design?
The compound’s poor aqueous solubility (<1 mg/mL) necessitates DMSO stock solutions (5 mg/mL) . For in vivo studies, formulations with co-solvents (e.g., PEG 400) or lipid-based nanoemulsions improve bioavailability. Solubility parameters (logP ~2.5) guide excipient selection .
What computational approaches predict target binding and mechanism?
- Molecular docking : AutoDock/Vina models interactions with targets like HIV gp120 or NMDA receptors.
- QSAR studies : Hammett constants and CoMFA analyze electronic/steric effects of substituents .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) .
Key Data Highlights
| Parameter | Example Data | Source |
|---|---|---|
| Synthesis Yield | Up to 83% for 3-acylated indoles | |
| Anticancer IC₅₀ | 5–50 µM in Hela cells | |
| Solubility | <1 mg/mL in water; 5 mg/mL in DMSO | |
| PK Half-Life | ~6 hours (rodent models) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
